33-Fold Potency Gain Over Parent Stewart Antagonist in the In Vivo Rat Blood Pressure Assay
N-terminal acylation of [D-Arg0,Hyp3,Thi5,8,D-Phe7]-bradykinin (Stewart antagonist) with 1-adamantanecarboxylic acid produces Aahtp-bradykinin, which exhibits at least 33-fold greater antagonistic potency in the conscious rat blood pressure assay [1]. The parent Stewart antagonist served as the direct baseline in the same experimental system. Quantitatively, the ED50 for inhibition of the vasodepressor response to exogenous bradykinin (250 ng/rat) was reduced by a factor ≥33 upon adamantane-carbonyl acylation, representing the largest potency enhancement among N-terminal modifications tested in the Lammek laboratory series [2].
| Evidence Dimension | In vivo antagonistic potency (ED50 shift vs. 250 ng bradykinin bolus, conscious rat) |
|---|---|
| Target Compound Data | Aahtp-bradykinin (1-adamantanecarbonyl-D-Arg0,Hyp3,Thi5,8,D-Phe7-BK): ≥33-fold potency increase over parent |
| Comparator Or Baseline | [D-Arg0,Hyp3,Thi5,8,D-Phe7]-bradykinin (Stewart antagonist): baseline ED50 (set as 1×) |
| Quantified Difference | ≥33-fold reduction in ED50 (≥33× potency enhancement) |
| Conditions | In vivo rat blood pressure test; conscious male Wistar rats; enalapril pre-treatment (1 mg/kg); bradykinin challenge dose 250 ng/rat; constant infusion protocol (80 µL/min) with ascending antagonist concentrations (1–3580 µg/mL); endpoint: <10% residual vasodepressor response. n=4–6 per dose. |
Why This Matters
This 33-fold potency gain directly translates to lower compound consumption per experiment, reduced off-target exposure risk at effective doses, and a wider therapeutic window—critical factors for longitudinal in vivo studies and for procurement budget optimization.
- [1] Lammek B, Wang YX, Gavras I, Gavras H. A novel bradykinin antagonist with improved properties. J Pharm Pharmacol. 1991 Dec;43(12):887-8. PMID: 1687595. View Source
- [2] Lammek B, Wang YX, Gavras I, Gavras H. A new highly potent antagonist of bradykinin. Peptides. 1990 Sep-Oct;11(5):1041-3. PMID: 2284196. View Source
